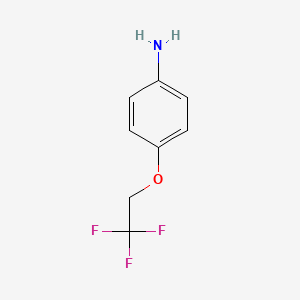

4-(2,2,2-Trifluoroethoxy)aniline

説明

Significance of Fluorine Incorporation in Organic Molecules for Research Advancement

The presence of fluorine in an organic molecule can dramatically influence its properties. acs.orgnumberanalytics.comnih.gov The high electronegativity of fluorine, the second most electronegative element, and the strength of the carbon-fluorine bond contribute to these effects. numberanalytics.comnih.gov

The introduction of fluorine can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. chimia.chresearchgate.netresearchgate.net For instance, the replacement of a hydrogen atom with a fluorine atom can lead to lower pKa values in neighboring acidic or basic centers. This modification can be critical in modulating the ionization state of a molecule at physiological pH, thereby influencing its absorption, distribution, and target engagement. researchgate.net

Furthermore, fluorination often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.netresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage. nih.gov This increased stability is a highly sought-after property in the development of long-acting research probes and therapeutic candidates.

The following table provides a summary of the key molecular properties modulated by fluorine incorporation:

| Property | Effect of Fluorination | Research Utility |

| pKa | Can lower the pKa of nearby functional groups. researchgate.net | Optimization of ionization state for improved solubility and membrane permeability. |

| Lipophilicity | Generally increases lipophilicity. chimia.ch | Enhanced membrane permeability and potential for increased binding to hydrophobic pockets of target proteins. |

| Metabolic Stability | Increases resistance to oxidative metabolism. researchgate.netresearchgate.net | Development of longer-lasting research tools and potential drug candidates. |

| Binding Affinity | Can enhance binding to target proteins through various interactions. chimia.chresearchgate.net | Creation of more potent and selective research probes and inhibitors. |

| Conformation | Can influence molecular conformation due to steric and electronic effects. | Fine-tuning of molecular shape to optimize interactions with biological targets. |

The unique properties imparted by fluorine have led to its widespread use in the design of bioactive molecules for medicinal chemistry and agrochemical research. accessscience.comnih.govnih.gov In medicinal chemistry, approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net The strategic placement of fluorine can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. chimia.chnih.gov

In the agrochemical sector, fluorinated compounds represent a significant portion of modern pesticides and herbicides. accessscience.comnih.gov The introduction of fluorine can enhance the potency and spectrum of activity of these agents, while also potentially improving their environmental stability and soil mobility. nih.govresearchgate.net For example, the trifluoromethyl group (-CF3) is a common feature in many successful agrochemicals. nih.govresearchgate.net

Overview of Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as versatile precursors for a vast array of more complex molecules. ontosight.aiwikipedia.orgbloomtechz.com

The amino group of aniline is highly reactive and can participate in a wide range of chemical transformations, including diazotization, acylation, alkylation, and sulfonation. bloomtechz.com This reactivity allows chemists to readily introduce other functional groups and build molecular complexity. bloomtechz.com Aniline derivatives are key intermediates in the synthesis of dyes, polymers, and pharmaceuticals. ontosight.aibloomtechz.comsci-hub.se

While aniline is a valuable synthetic precursor, its presence in drug candidates can sometimes lead to metabolic liabilities and associated toxicities. researchgate.netnih.govbiopartner.co.uk This has spurred research into the development of bioisosteres for the aniline motif. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing an aniline ring with a suitable isostere can mitigate metabolic issues while retaining or even improving the desired biological activity. researchgate.netacs.org Recent research has focused on developing saturated and partially saturated ring systems as aniline replacements. researchgate.netacs.org

Specific Research Context of 4-(2,2,2-Trifluoroethoxy)aniline

This compound is a fluorinated aniline derivative that has garnered interest in various research areas. This compound incorporates both the versatile aniline scaffold and the property-modulating trifluoroethoxy group. The presence of the trifluoroethoxy group (-OCH2CF3) can significantly enhance lipophilicity and metabolic stability.

This compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com Its unique combination of a reactive aniline core and a property-enhancing fluorinated tail makes it a subject of ongoing research and a key intermediate for the development of novel chemical entities.

The table below summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 57946-61-9 cookechem.com |

| Molecular Formula | C8H8F3NO cookechem.com |

| Molecular Weight | 191.15 g/mol cookechem.com |

A search of chemical literature and patent databases reveals that this compound is utilized as an intermediate in the synthesis of a variety of compounds, including those with potential biological activity. Its applications often leverage the reactivity of the aniline group for further chemical modification, while the trifluoroethoxy group imparts desirable physicochemical properties to the final products.

Structure

3D Structure

特性

IUPAC Name |

4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFDNUZWKFKMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380382 | |

| Record name | 4-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-61-9 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 2,2,2 Trifluoroethoxy Aniline

Reaction Pathways Involving the Amine Functionality

The amine group (-NH2) is a key center of reactivity in 4-(2,2,2-Trifluoroethoxy)aniline, participating in a variety of chemical transformations.

Nucleophilic Reactivity in Complex Systems

The lone pair of electrons on the nitrogen atom of this compound confers nucleophilic character upon the molecule. quora.com This allows it to act as an electron-rich species, donating its electron pair to form new bonds with electrophiles. youtube.comyoutube.com The nucleophilicity of the aniline (B41778) is influenced by the electronic properties of its substituents. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it. In the case of this compound, the trifluoroethoxy group's strong inductive electron-withdrawing effect is expected to reduce the nucleophilicity of the amino group compared to unsubstituted aniline.

This nucleophilic nature enables the compound to participate in reactions such as acylation, where it reacts with acyl chlorides or anhydrides to form amides. For instance, the reaction with benzoyl chloride in the presence of a base would yield N-(4-(2,2,2-trifluoroethoxy)phenyl)benzamide. quora.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene derivatives. wikipedia.org The substituents already present on the aromatic ring govern the rate and regioselectivity of the reaction. openstax.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. minia.edu.eglibretexts.org

The amino group (-NH2) is a powerful activating group and a strong ortho-, para-director. wikipedia.orgbyjus.com It donates electron density into the aromatic ring via resonance, increasing the nucleophilicity of the ortho and para positions and stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgyoutube.com This strong activation can sometimes lead to polysubstitution, as seen in the reaction of aniline with bromine water, which readily produces 2,4,6-tribromoaniline. byjus.com

Diazotization and Subsequent Transformations for Aryl Fluoride (B91410) Synthesis

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO2), generated in situ from sodium nitrite (NaNO2) and a strong acid, at low temperatures. organic-chemistry.orgunacademy.com The resulting diazonium salt is a versatile intermediate in organic synthesis. organic-chemistry.orgunacademy.com

A particularly important application of this reaction for fluoro-substituted anilines is the Balz-Schiemann reaction. wikipedia.orgchemistrylearner.com This reaction transforms a primary aromatic amine into an aryl fluoride. wikipedia.org The process involves two main steps:

Diazotization: The aromatic amine is treated with nitrous acid in the presence of fluoroboric acid (HBF4) to form a stable aryldiazonium tetrafluoroborate salt. scientificupdate.com

Thermal Decomposition: The isolated diazonium salt is then heated, causing it to decompose and yield the corresponding aryl fluoride, along with nitrogen gas and boron trifluoride. chemistrylearner.com

The Balz-Schiemann reaction is thought to proceed through an SN1-type mechanism involving the formation of an aryl cation intermediate. chemistrylearner.com

Table 1: Key Features of the Balz-Schiemann Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Primary Aromatic Amine, Nitrous Acid (from NaNO2 + Acid), Fluoroboric Acid (HBF4) | chemistrylearner.com |

| Intermediate | Aryldiazonium Tetrafluoroborate Salt (ArN2+BF4−) | wikipedia.org |

| Product | Aryl Fluoride | chemistrylearner.com |

| Mechanism | Believed to be SN1-like, proceeding through an aryl cation | chemistrylearner.com |

| Variations | Use of other counterions like hexafluorophosphates (PF6−) or hexafluoroantimonates (SbF6−) can improve yields. Photochemical decomposition is also possible. | quora.comwikipedia.org |

This reaction provides a reliable method for introducing a fluorine atom onto an aromatic ring, a transformation that is often difficult to achieve by direct fluorination. pressbooks.pub

Influence of the Trifluoroethoxy Moiety on Reactivity

The 2,2,2-trifluoroethoxy group (-OCH2CF3) exerts a significant electronic influence on the aromatic ring, affecting its reactivity in various reactions.

Electronic Effects on Aromatic Ring Activation/Deactivation

The electronic effect of a substituent is a combination of its inductive and resonance effects. openstax.org

Inductive Effect (-I): The highly electronegative fluorine atoms in the trifluoroethoxy group pull electron density away from the aromatic ring through the sigma bonds. This is a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. minia.edu.egnih.gov

Resonance Effect (+M): The oxygen atom adjacent to the aromatic ring has lone pairs of electrons that can be delocalized into the pi system of the ring. This is an electron-donating resonance effect (+M or +R), which activates the ring, particularly at the ortho and para positions. minia.edu.eg

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). wikipedia.orgdalalinstitute.com These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. nih.gov

Table 2: Hammett Constants for Relevant Substituents

| Substituent | σmeta | σpara | Reference |

|---|---|---|---|

| -NH2 | -0.04 | -0.66 | oup.com |

| -OCH3 | 0.11 | -0.24 | oup.com |

| -CF3 | 0.44 | 0.57 | oup.com |

| -OCH2CF3 | 0.38 (estimated) | 0.35 (estimated) |

Note: Hammett constants for -OCH2CF3 are estimated based on related structures and the known effects of fluorine substitution.

The positive estimated Hammett constants for the trifluoroethoxy group confirm its electron-withdrawing and deactivating nature.

Stability and Leaving Group Potential in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, positioned ortho or para to the leaving group. masterorganicchemistry.comfiveable.me These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. fiveable.me

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.comlibretexts.org Consequently, the strength of the bond to the leaving group is less important than the leaving group's ability to stabilize the developing negative charge through its inductive effect. stackexchange.com This leads to an unusual order of leaving group ability for halogens: F > Cl > Br > I, often referred to as the "element effect". nih.gov Fluorine, being the most electronegative halogen, is the best at stabilizing the intermediate and is therefore often the best leaving group. masterorganicchemistry.comlibretexts.org

Alkoxy groups, which are typically poor leaving groups in aliphatic substitution, can act as leaving groups in SNAr reactions if the ring is sufficiently activated. stackexchange.com The 2,2,2-trifluoroethoxy group, with its strong electron-withdrawing nature, has the potential to be a competent leaving group in SNAr reactions. Its ability to be displaced would depend on the presence of other strong activating groups on the aromatic ring and the strength of the attacking nucleophile.

Mechanistic Elucidation of Key Reactions

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of derivatives of this compound. Mechanistic studies provide critical insights into the transient intermediates and transition states that govern the course of a chemical transformation. This section explores the radical pathways involved in trifluoroalkylation reactions and the application of computational chemistry to predict and understand these complex reaction mechanisms.

Radical Pathways in Trifluoroalkylation Reactions

Trifluoroalkylation reactions are crucial for introducing trifluoromethyl (CF3) or other perfluoroalkyl groups into organic molecules, a common strategy to enhance their pharmacological properties. For aniline derivatives, these reactions often proceed through radical mechanisms, particularly under photocatalytic conditions.

Visible-light photocatalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions. researchgate.net The general mechanism often involves the following key steps:

Initiation: A photocatalyst, upon absorption of visible light, is excited to a higher energy state. This excited photocatalyst can then interact with a fluoroalkyl radical precursor.

Radical Generation: Through a single electron transfer (SET) process, the excited photocatalyst can either oxidize or reduce the precursor to generate a fluoroalkyl radical (RF•). For instance, an excited iridium photocatalyst, [Ir(ppy)3]*, can transfer an electron to Togni's reagent, leading to its fragmentation into a CF3 radical and 2-iodobenzoate.

Propagation: The electrophilic fluoroalkyl radical then adds to the electron-rich aniline ring. This addition forms a cyclohexadienyl-substituted radical intermediate. This intermediate is subsequently oxidized to a carbocation, often by the photocatalyst in its oxidized state (e.g., Ir(IV)).

Termination/Product Formation: The carbocation intermediate undergoes deprotonation to restore aromaticity, yielding the final trifluoroalkylated aniline product.

An alternative pathway involves the formation of an electron donor-acceptor (EDA) complex between the aniline derivative and the fluoroalkylating agent. This complex can be activated by visible light to generate the necessary radical intermediates. nih.gov

The regioselectivity of these radical additions is influenced by the electronic properties of the aniline derivative. The electron-donating nature of the amino and trifluoroethoxy groups directs the electrophilic radical to the ortho and para positions of the aromatic ring.

Table 1: Key Steps in Photocatalytic Trifluoroalkylation of Aniline Derivatives

| Step | Description | Example Intermediates |

| Initiation | Excitation of a photocatalyst by visible light. | [Ir(ppy)3]* |

| Radical Generation | Single electron transfer (SET) to a precursor to form a fluoroalkyl radical. | CF3• |

| Propagation | Addition of the fluoroalkyl radical to the aniline ring, followed by oxidation. | Cyclohexadienyl-substituted radical, Carbocation intermediate |

| Product Formation | Deprotonation to restore aromaticity and yield the final product. | Trifluoroalkylated aniline |

This table is a generalized representation based on studies of various aniline derivatives.

Computational Chemistry for Reaction Mechanism Prediction (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. DFT calculations can provide valuable information about the geometries of reactants, intermediates, and transition states, as well as their relative energies, thus offering a detailed picture of the reaction pathway. nih.govacs.org

While specific DFT studies on this compound are not widely available in the reviewed literature, studies on similar aniline derivatives provide a framework for understanding its reactivity. For instance, DFT calculations have been employed to investigate the mechanism of annulation reactions of anilines with trichloronitroethylene, successfully identifying the most plausible reaction pathways by comparing the activation energies of different proposed mechanisms. nih.govacs.org In this study, the B3LYP/6-31+G** methodology was used to model five different potential paths, with the most favorable pathways proceeding through four-membered heterocyclic rings. nih.govacs.org

In the context of radical reactions, DFT can be used to:

Calculate the energies of different radical intermediates to assess their stability.

Model the transition states for radical addition to the aniline ring to understand regioselectivity.

Determine the activation energies for various steps in the catalytic cycle, helping to identify the rate-determining step.

Table 2: Application of DFT in Elucidating Reaction Mechanisms of Aniline Derivatives

| DFT Application | Information Obtained | Relevance to this compound |

| Geometry Optimization | Provides the three-dimensional structures of reactants, intermediates, and transition states. | Predicts the most stable conformations and the geometry of key intermediates in its reactions. |

| Frequency Calculations | Confirms that optimized structures are true minima or transition states on the potential energy surface. | Validates the nature of calculated stationary points in a proposed reaction mechanism. |

| Energy Calculations | Determines the relative energies of different species and the activation energies of reaction steps. | Helps in identifying the most favorable reaction pathway and the rate-determining step for reactions like trifluoroalkylation. |

| Analysis of Electronic Properties | Calculates properties like molecular orbitals (HOMO, LUMO) and charge distributions. | Provides insights into the nucleophilic/electrophilic character of different sites in the molecule, explaining its reactivity and regioselectivity. |

This table illustrates the general capabilities of DFT in studying the reactivity of aniline derivatives, which can be extrapolated to this compound.

Advanced Applications and Research Frontiers of 4 2,2,2 Trifluoroethoxy Aniline

Role in Medicinal Chemistry Research and Drug Discovery

In the realm of pharmaceutical sciences, the strategic incorporation of fluorine into drug candidates is a widely used method to optimize molecular properties and enhance therapeutic profiles. 4-(2,2,2-Trifluoroethoxy)aniline serves as a key precursor in this context, enabling researchers to explore new chemical space and refine the characteristics of lead compounds.

The concept of bioisosterism, where one atom or group is replaced by another with similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of modern drug design. The trifluoroethoxy group of this compound is often employed as a bioisostere for other functional groups, such as a methoxy group or a hydrogen atom. u-tokyo.ac.jpresearchgate.net This substitution is a critical tactic in Structure-Activity Relationship (SAR) studies, which systematically investigate how chemical structure modifications impact a compound's biological activity.

Introducing a trifluoroethoxy group can lead to several advantageous changes:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can prolong the half-life of a drug molecule in the body. researchgate.net

Increased Lipophilicity: Fluorination typically increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes and interact with hydrophobic targets within the body.

Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl moiety can decrease the basicity (pKa) of the aniline (B41778) nitrogen. This modification can be crucial for optimizing a drug's binding affinity to its biological target and improving its pharmacokinetic profile.

This compound is recognized as a valuable chemical intermediate for the synthesis of more complex molecules. alfachemch.com Its utility lies in its bifunctional nature: the amine group allows for a wide range of coupling reactions (e.g., amidation, sulfonamidation), while the trifluoroethoxy-substituted phenyl ring forms the core of the new structure. wur.nl

Researchers utilize this compound as a starting material to construct New Chemical Entities (NCEs), which are novel drug candidates with the potential for therapeutic application. chemimpex.com The presence of the trifluoroethoxy group is a deliberate design choice aimed at conferring the beneficial properties described previously, such as improved metabolic stability and bioavailability. chemimpex.comnbinno.com The synthesis of novel sulfonimidamides, which are bioisosteric analogues of sulfonamides, is one area where aniline derivatives are crucial for creating compounds with potentially improved therapeutic windows. nih.gov

While specific research detailing the biological targets of compounds derived directly from this compound is limited, broader studies on trifluoro-aniline derivatives highlight the therapeutic potential of this chemical class. For instance, research on a library of 68 different aniline derivatives has identified certain trifluoromethyl-containing anilines as potent antimicrobial and antibiofilm agents. mdpi.comnih.gov

In a study targeting Vibrio parahaemolyticus and Vibrio harveyi, two trifluoro-aniline compounds demonstrated significant efficacy. mdpi.comnih.govresearchgate.net These compounds were found to disrupt bacterial membrane integrity and reduce the expression of key virulence factors, including motility and protease activity. mdpi.comnih.gov Such findings suggest that incorporating the this compound moiety could be a viable strategy for developing new anti-infective agents.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Observed Effects |

|---|---|---|---|

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 µg/mL | Antibacterial and antibiofilm activity |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 µg/mL | Antibacterial and antibiofilm activity |

Applications in Materials Science and Optoelectronic Research

The unique electronic and physical properties conferred by the trifluoroethoxy group also make this compound a compound of interest in the development of advanced functional materials.

Fluorinated compounds are of significant interest in the field of liquid crystal (LC) technology. The inclusion of fluorine atoms or trifluoromethyl groups into mesogenic (liquid crystal-forming) molecules can substantially influence their properties, such as viscosity, dielectric anisotropy, and thermal stability. researchgate.net Aniline derivatives are common precursors in the synthesis of Schiff base liquid crystals. researchgate.netmdpi.com

While direct application of this compound in published liquid crystal research is not widely documented, its structural analogue, 4-(Trifluoromethoxy)aniline, has been used to synthesize side-group liquid-crystalline polymethacrylates. chemicalbook.com Furthermore, other trifluoroanilines are known to be basic materials for developing new liquid crystal compounds. google.com The strong dipole moment and steric bulk of the trifluoroethoxy group suggest that this compound is a promising candidate for creating novel liquid crystalline materials with specific, tailored properties for display and sensor applications. researchgate.net

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their synthesis can be approached in two primary ways: the divergent method, which builds from a central core outwards, and the convergent method, which synthesizes the outer branches first and attaches them to a core. mdpi.com

The aniline moiety, with its reactive amino group, can function as a core molecule or as a branching unit in the construction of dendrimer architectures. mdpi.com Although specific examples of this compound being used in dendrimer synthesis are not prominent in the literature, its functional group makes it a theoretically viable building block. Incorporating this moiety could lead to the development of fluorinated dendrimers with unique properties, such as modified solubility, thermal stability, or utility in host-guest chemistry for applications like drug delivery. wjarr.com

Perovskite Solar Cell Enhancement and Stability Studies

Perovskite solar cells (PSCs) represent a promising frontier in photovoltaic technology, but their long-term stability and efficiency remain critical challenges for commercialization. Research has shown that surface and interfacial defects in the perovskite crystal lattice are primary sites for non-radiative recombination, which limits device performance and accelerates degradation.

One effective strategy to mitigate these issues is the use of passivating agents that neutralize surface defects. Fluorinated organic molecules, including aniline derivatives, have been identified as particularly effective passivants. A recent study highlights the use of the isomeric compound, 2-(2,2,2-Trifluoroethoxy)aniline, as an additive to assist in the passivation of perovskite films. scilit.com This approach is aimed at improving the quality of the perovskite layer to enhance both efficiency and durability.

The general mechanism by which such fluorinated aniline compounds improve PSCs involves several key interactions:

Defect Passivation: The amine group (–NH2) can act as a Lewis base, donating electrons to passivate undercoordinated lead (Pb2+) defects on the perovskite surface, which are common sources of charge traps.

Enhanced Hydrophobicity: The trifluoroethoxy group (–OCH2CF3) increases the hydrophobicity of the perovskite surface. This is crucial for improving the material's resistance to moisture, a primary cause of perovskite degradation.

Improved Energy Level Alignment: The introduction of a passivating layer can modify the energy levels at the interface between the perovskite absorber and the charge transport layers, facilitating more efficient charge extraction and reducing energy loss.

Research on various aniline-based molecules has demonstrated significant improvements in power conversion efficiency (PCE) and operational stability. For instance, studies using other functionalized anilines have achieved PCEs exceeding 22% and maintained high efficiency over extended periods in ambient conditions. rsc.org While specific performance metrics for this compound are still emerging, the principles established by similar fluorinated passivating agents suggest its strong potential in developing highly efficient and stable perovskite solar cells.

Table 1: Role of Functional Groups in Perovskite Solar Cell Passivation

| Functional Group | Compound Class | Primary Role in PSC Enhancement | Anticipated Outcome |

|---|---|---|---|

| Amine (–NH₂) | Anilines | Acts as a Lewis base to passivate Pb²⁺ defects | Reduction of non-radiative recombination, increased open-circuit voltage (Voc) |

| Trifluoroethoxy (–OCH₂CF₃) | Fluorinated Organics | Increases surface hydrophobicity | Improved moisture resistance and long-term stability |

| Fluoro-substituents | Fluorinated Anilines | Forms a protective, ultrathin passivation layer | Enhanced optoelectronic properties and power conversion efficiency (PCE) elsevierpure.com |

Utilization as a Biochemical Tool

While the trifluoroethoxy group makes this compound a valuable molecule in materials science, its application as a direct biochemical tool is not well-documented in publicly available research. Its utility is primarily realized through its role as a synthetic intermediate.

Currently, there is no specific evidence in the scientific literature to suggest that this compound is directly used as a tool in proteomics research or for studying protein interactions. Proteomics heavily relies on techniques like mass spectrometry and specialized labeling reagents to identify and quantify proteins and their interactions. While various chemical probes are used in these studies, this compound has not been established as one of them. The research in this area is focused on other classes of molecules designed for specific tasks like cross-linking or affinity-based purification.

The primary value of this compound in a laboratory context is its function as a versatile organic building block. The presence of a reactive amine group on an aromatic ring substituted with a strongly electron-withdrawing trifluoroethoxy group makes it a useful precursor in multi-step synthetic pathways.

Fluorinated anilines are foundational materials in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. nih.govacs.org The aniline moiety allows for a variety of chemical transformations, such as:

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.

Diazotization: Conversion of the amine group into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., halogens, hydroxyl, cyano).

N-alkylation and N-arylation: Forming substituted anilines.

Cyclization reactions: Serving as a key component in the construction of heterocyclic rings, which are common scaffolds in medicinal chemistry and materials science. For example, fluorinated anilines are used as starting materials for synthesizing fluoroquinolone derivatives. nih.govacs.org

Its structural analogue, 4-(Trifluoromethoxy)aniline, is widely cited as an intermediate in the synthesis of liquid crystals, anticancer agents, and the neuroprotective agent Riluzole. chemicalbook.com By extension, this compound serves a similar role as a precursor, enabling chemists to introduce the trifluoroethoxy group into larger, more complex target molecules to fine-tune their physical, chemical, and biological properties.

Agrochemical and Environmental Applications Research

The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and environmental persistence. This has made fluorinated compounds, including this compound, important subjects of research in agriculture and environmental science.

Fluorinated compounds are integral to the modern agrochemical industry, with a significant portion of recently developed pesticides and herbicides containing fluorine. The trifluoromethyl (–CF3) and related fluoroalkyl groups are known to enhance the efficacy and metabolic stability of active ingredients.

Aniline derivatives are common intermediates in the synthesis of agrochemicals. researchgate.net Specifically, fluorinated anilines serve as key building blocks for a variety of crop-protection products. nih.gov While specific, commercialized agrochemicals derived directly from this compound are not prominently detailed in available literature, the compound fits the profile of a precursor for creating active ingredients. Its structural features would be used to synthesize more complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The synthesis of the agrochemical fluindapyr, for example, starts from 4-fluoroaniline, demonstrating the established pathway of using fluorinated anilines as foundational reagents in this industry.

Table 2: Common Fluorine-Containing Groups in Agrochemicals

| Functional Group | Example Agrochemical Class | Rationale for Use |

|---|---|---|

| Aromatic Trifluoromethyl (Ar-CF₃) | Herbicides, Insecticides | Enhances lipophilicity, metabolic stability, and binding affinity to target enzymes. researchgate.net |

| Aromatic Trifluoromethoxy (Ar-OCF₃) | Insecticides, Fungicides | Increases bioavailability and stability. researchgate.net |

| Aromatic Fluorine (Ar-F) | Fungicides, Herbicides | Modifies electronic properties and blocks metabolic degradation at the site of fluorination. researchgate.net |

Environmental Impact and Toxicity Research of Fluorinated Compounds

The widespread use of fluorinated organic compounds has led to growing concerns about their environmental fate and potential toxicity. Many organofluorines are characterized by high persistence due to the strength of the carbon-fluorine bond, which resists both biological and abiotic degradation. researchgate.net This persistence can lead to their accumulation in the environment. nih.govresearchgate.net

Research into the environmental impact of aniline derivatives, particularly halogenated ones, highlights their potential risks to aquatic ecosystems. nih.govmdpi.com Chlorinated anilines, for instance, are used as intermediates for pesticides and dyes and can pose significant threats to aquatic life. nih.govmdpi.com

While specific toxicity data for this compound is limited, studies on the broader class of fluoroaromatic compounds, such as polyfluorinated anilines, indicate that they can be environmental contaminants. researchgate.net The ecotoxicological profile of such compounds is an active area of research, as their persistence and potential for bioaccumulation necessitate a thorough understanding of their long-term effects on ecosystems. researchgate.net The increased use of fluorinated agrochemicals and pharmaceuticals makes it crucial to study their environmental pathways and potential for adverse effects. nih.govacs.org

Spectroscopic and Computational Characterization in Advanced Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity and purity of 4-(2,2,2-Trifluoroethoxy)aniline. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry, offers a comprehensive structural characterization.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. jchps.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment of its structure. nih.govrsc.org

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The aromatic protons on the aniline (B41778) ring typically appear in the downfield region of 6.5-8.0 ppm. libretexts.orgresearchgate.net The para-substitution pattern of this compound results in a symmetrical molecule, leading to two distinct signals for the aromatic protons, which would appear as a pair of doublets. researchgate.net The protons of the ethoxy group (-OCH₂CF₃) would produce a quartet due to coupling with the adjacent fluorine atoms. The amino (-NH₂) protons would appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Aromatic carbons typically resonate between 120-150 ppm. libretexts.orglibretexts.org Due to the molecule's symmetry, the benzene ring of a para-disubstituted aniline derivative will show four distinct signals for the six aromatic carbons. libretexts.org The spectrum would also feature signals for the two carbons of the trifluoroethoxy group.

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. azom.com It provides a distinct signal for the fluorine atoms, and the coupling between fluorine and adjacent protons (³JFH) can be observed, confirming the -OCH₂CF₃ fragment. azom.combiophysics.org The wide chemical shift range of ¹⁹F NMR makes it an unambiguous tool for identifying fluorine-containing moieties. azom.com

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Structural Assignment |

|---|---|---|---|

| ¹H | ~6.5 - 7.5 | Doublet | Aromatic C-H (ortho to -NH₂) |

| ¹H | ~6.5 - 7.5 | Doublet | Aromatic C-H (ortho to -OCH₂CF₃) |

| ¹H | ~4.3 | Quartet | -O-CH₂-CF₃ |

| ¹H | ~3.5 - 4.5 | Broad Singlet | -NH₂ |

| ¹³C | ~115 - 150 | Singlet | Aromatic Carbons |

| ¹³C | ~60 - 70 | Quartet (due to ¹JCF) | -O-CH₂-CF₃ |

| ¹³C | ~120 - 130 | Quartet (due to ¹JCF) | -CF₃ |

| ¹⁹F | ~ -75 | Triplet | -CF₃ |

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.govscholarsresearchlibrary.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. rsc.org Strong absorptions corresponding to C-F stretching modes would be prominent, typically in the 1000-1350 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-O-C ether linkage would show characteristic stretches around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching modes would also be observable. Comparing the FT-IR and FT-Raman spectra helps in a more complete assignment of the molecule's vibrational modes. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| C-O-C Asymmetric Stretch | ~1250 | FT-IR |

| C-F Stretch | 1000 - 1350 | FT-IR |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it also serves as a potent tool for separating and identifying compounds within a mixture. nih.govd-nb.info For this compound, LC-MS analysis would confirm the molecular weight (191.15 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula (C₈H₈F₃NO) with high confidence. Analysis of the fragmentation pattern can further corroborate the proposed structure, showing losses of fragments like CF₃ or the entire trifluoroethoxy group. acs.org

Computational Chemistry for Predictive Research

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data and guiding further research. Methods like Density Functional Theory (DFT) and molecular docking are used to predict electronic structure, conformation, and potential biological interactions. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. researchgate.netscielo.br For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies to aid in the assignment of experimental IR and Raman spectra, and calculate electronic properties. nih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. scholarsresearchlibrary.com Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. uomisan.edu.iq If this compound were to be investigated for potential biological activity, molecular docking simulations would be a crucial first step. acs.orgacs.org The simulation would place the aniline derivative into the active site of a target protein, calculating a binding affinity or "docking score" that estimates the strength of the interaction. acs.org The results would also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket, providing a rationale for its potential biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR modeling studies for this compound were found in the available research literature.

Conformational Analysis

No specific conformational analysis studies for this compound were found in the available research literature.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Traditional methods for synthesizing fluorinated anilines often involve harsh conditions, multi-step processes, and the use of hazardous reagents. societechimiquedefrance.fr Current research aims to overcome these limitations by developing more efficient and environmentally benign synthetic strategies.

Future efforts will likely focus on:

Catalytic Methods: Investigating novel transition metal, organo-, and photocatalysts to achieve site-selective fluorination and trifluoroethoxylation under milder conditions. mdpi.com This could lead to higher yields and reduced energy consumption.

Flow Chemistry: Utilizing microreactor technology for the synthesis of 4-(2,2,2-trifluoroethoxy)aniline. societechimiquedefrance.fr Flow chemistry offers advantages such as improved safety for handling hazardous intermediates, precise control over reaction parameters, and potential for scalable, continuous production.

Direct C-H Functionalization: Exploring methods for the direct introduction of the trifluoroethoxy group onto the aniline (B41778) ring, which would significantly shorten the synthetic sequence and improve atom economy.

A comparison of traditional versus emerging synthetic approaches is outlined below:

| Feature | Traditional Methods | Emerging "Green" Methods |

| Reagents | Often require harsh reagents like concentrated acids. agchemigroup.eu | Utilize milder, safer, and often catalytic reagents. researchgate.net |

| Solvents | Frequently rely on volatile organic solvents. | Employ greener solvents like water, ionic liquids, or solvent-free conditions. researchgate.net |

| Energy Input | Typically require high temperatures and pressures. agchemigroup.eu | Can often be performed at or near room temperature, sometimes assisted by microwaves or light. researchgate.net |

| Byproducts | Can generate significant amounts of toxic waste. societechimiquedefrance.fr | Designed to minimize waste, with byproducts that are often benign (e.g., salts). eurekalert.org |

| Efficiency | May suffer from lower yields and multiple steps. guidechem.com | Aim for high yields, high atom economy, and fewer synthetic steps. researchgate.net |

Exploration of New Biological Targets and Therapeutic Areas

The trifluoroethoxy group is known to enhance the biological activity of parent molecules. While derivatives of fluorinated anilines have been explored, the full therapeutic potential of compounds derived from this compound is yet to be realized.

Future research avenues include:

Anticancer Agents: The compound serves as a scaffold for synthesizing novel kinase inhibitors. Research is ongoing to identify derivatives that can target specific signaling pathways in cancer cells, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Antimicrobial Agents: There is potential for developing new antimicrobial agents by incorporating the this compound moiety into peptidomimetic structures. mdpi.com These compounds could be effective against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Neurological Disorders: As a derivative of aniline, this compound is a building block for molecules that may modulate neurotransmitter systems. chemicalbook.com Further investigation could lead to the development of new treatments for conditions like Alzheimer's disease, epilepsy, or chronic pain. poseidoncro.comchemimpex.com

Advanced Material Science Applications

The unique electronic and physical properties of the trifluoroethoxy group make this compound an attractive component for advanced materials.

Unexplored applications in this area include:

Liquid Crystals: The incorporation of fluorinated groups can influence the mesomorphic properties of molecules. nih.gov Synthesizing Schiff bases and other derivatives of this compound could lead to new liquid crystal materials with specific thermal ranges and optical properties for display technologies. nih.govsigmaaldrich.com

Fluoropolymers: This aniline derivative can be used as a monomer or an additive in the synthesis of specialty polymers. acs.org The resulting materials may exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics and aerospace.

Organic Electronics: The electron-withdrawing nature of the trifluoroethoxy group can be exploited in the design of organic semiconductors, emitters for OLEDs, and components for photovoltaic devices.

Green Chemistry Approaches in Fluorinated Compound Synthesis

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including organofluorines. tandfonline.comsphinxsai.com The goal is to create processes that are safer, more energy-efficient, and produce less waste. researchgate.netijtsrd.com

Future research in this area will focus on:

Benign Fluorinating Agents: Moving away from hazardous traditional reagents towards safer alternatives. eurekalert.org This includes the development and application of reagents that are solid, stable, and have a lower environmental impact. mdpi.com

Biocatalysis: Employing enzymes, such as fluorinases, to catalyze C-F bond formation under ambient conditions. criver.com This approach offers high selectivity and is inherently sustainable.

Mechanochemistry: Using mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of a solvent. mdpi.com This technique can reduce waste and energy consumption in the synthesis of fluorinated imines and other derivatives. mdpi.com

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of fluorinated compounds to reduce reliance on petrochemicals. fudan.edu.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,2,2-trifluoroethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, reduction of 4-(2,2,2-trifluoroethoxy)nitrobenzene using hydrogen gas (40–50 psi) with Raney nickel in ethanol at room temperature for ~5 hours achieves high yields of the aniline derivative . Key factors include catalyst loading (e.g., 15 g Raney nickel per 0.185 mole substrate), solvent choice (ethanol for solubility), and post-reaction purification via distillation (e.g., 95–98°C at 0.35 mm Hg). Contamination by residual nitro compounds can be monitored via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- LCMS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 222.12) and retention time (e.g., 0.99 minutes under SQD-AA05 conditions) .

- NMR : Analyze - and -NMR for characteristic shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, trifluoroethoxy CF group at δ 120–125 ppm in -NMR) .

- Elemental Analysis : Validate composition (e.g., C: 41.5%, H: 3.1%, N: 4.8% calculated for CHFNO) .

Q. What are common derivatization strategies for enhancing the reactivity of this compound?

- Methodological Answer : The aniline group can be converted to isocyanates for further functionalization. For example, treatment with phosgene (1:4 molar ratio) in toluene at reflux generates 4-(2,2,2-trifluoroethoxy)phenyl isocyanate, which crystallizes upon solvent evaporation. Recrystallization from heptane yields a pure product (m.p. 50–52°C) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The trifluoroethoxy group (-OCF) is strongly electron-withdrawing due to inductive effects, directing EAS to the meta position. For example, nitration of this compound with HNO/HSO predominantly yields 3-nitro derivatives. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution in the aromatic ring .

Q. What stability challenges arise when storing this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is prone to oxidation under ambient conditions. Accelerated stability studies (40°C/75% RH) show ~5% degradation over 30 days. Stabilization strategies include:

- Storage under inert gas (N or Ar) in amber vials at –20°C.

- Addition of antioxidants (e.g., 0.1% BHT) to inhibit radical-mediated oxidation .

- Degradation products (e.g., quinone imines) can be identified via LC-HRMS and controlled by limiting exposure to light and oxygen.

Q. How can this compound be integrated into bioactive molecule design?

- Methodological Answer : The trifluoroethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug discovery. For example:

- Antiproliferative Agents : Coupling with urea derivatives (e.g., 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea) via CDI-mediated reactions achieves IC values <1 µM in cancer cell lines .

- Local Anesthetics : Structural analogs like N-(1,1-dihydroperfluoroalkoxyphenyl)-N'-(pyridyl)ureas exhibit prolonged action due to fluorine-induced membrane permeability .

Key Research Gaps

- Mechanistic Insights : Limited data on the compound’s behavior under photolytic conditions.

- Toxicity Profile : Ecotoxicological studies (e.g., Daphnia magna LC) are needed for environmental risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。